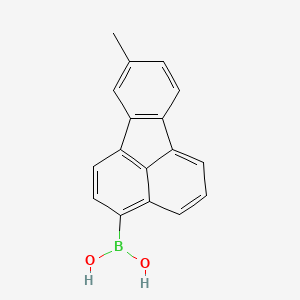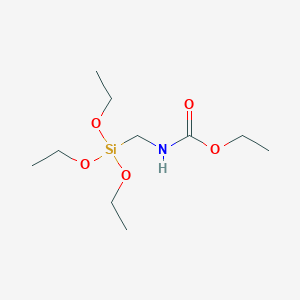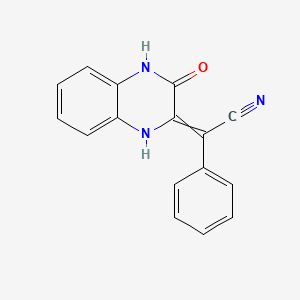
(9-Methylfluoranthen-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methylfluoranthen-3-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a fluoranthene moiety substituted with a methyl group at the 9th position and a boronic acid group at the 3rd position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methylfluoranthen-3-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a fluoranthene derivative with a boronic ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . This reaction forms the boronic acid derivative through a series of steps involving the formation of a boronate ester intermediate, followed by hydrolysis to yield the final boronic acid product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(9-Methylfluoranthen-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronate Esters: Formed from oxidation reactions.
Substituted Boronic Acids: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(9-Methylfluoranthen-3-YL)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (9-Methylfluoranthen-3-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a fluoranthene moiety.
4-Carboxyphenylboronic Acid: Contains a carboxyl group, making it more hydrophilic and suitable for different applications.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing compound used in similar coupling reactions.
Uniqueness
(9-Methylfluoranthen-3-YL)boronic acid is unique due to its fluoranthene structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.
Propriétés
Numéro CAS |
359012-64-9 |
|---|---|
Formule moléculaire |
C17H13BO2 |
Poids moléculaire |
260.1 g/mol |
Nom IUPAC |
(9-methylfluoranthen-3-yl)boronic acid |
InChI |
InChI=1S/C17H13BO2/c1-10-5-6-11-12-3-2-4-14-16(18(19)20)8-7-13(17(12)14)15(11)9-10/h2-9,19-20H,1H3 |
Clé InChI |
BYSOPPIXYBSLBJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)

![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)



![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

